
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethylphenyl group and two diethylcarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3,5-dimethylphenylamine with diethyl piperidine-1,4-dicarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of N4-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide include:
- N-(3,5-dimethylphenyl)-N-ethylpiperidine-1-carboxamide
- N-(3,5-dimethylphenyl)-N-methylpiperidine-1,4-dicarboxamide
- N-(3,5-dimethylphenyl)-N-isopropylpiperidine-1,4-dicarboxamide
Uniqueness
The uniqueness of N4-(3,5-dimethylphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide lies in its specific substitution pattern and the presence of diethylcarboxamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-9-7-16(8-10-22)18(23)20-17-12-14(3)11-15(4)13-17/h11-13,16H,5-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYWZTVCRGVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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